

# An In-depth Technical Guide to 2,5-Dimethylphenylacetyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,5-Dimethylphenylacetyl chloride

Cat. No.: B1291447

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **2,5-Dimethylphenylacetyl chloride**. It is intended for use by researchers, scientists, and professionals involved in chemical synthesis and drug development.

## Chemical Structure and Properties

**2,5-Dimethylphenylacetyl chloride** is an organic compound with the chemical formula  $C_{10}H_{11}ClO$ .<sup>[1][2]</sup> It is a derivative of phenylacetic acid, featuring two methyl groups on the benzene ring at positions 2 and 5, and an acetyl chloride functional group.

Structure:

A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	55312-97-5	[2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO	[1][2]
Molecular Weight	182.65 g/mol	[2]
Appearance	Colorless or light yellow liquid	[4]
Melting Point	-7°C	[4]
Boiling Point	235-237°C at 760 mmHg; 260.272°C at 760 mmHg	[4][5]
Density	~1.06 g/mL; 1.118 g/cm <sup>3</sup>	[4][5]
Solubility	Soluble in organic solvents (ether, chloroform, dichloromethane); Insoluble in water	[4]
Purity	Commercially available in 98% and 99% purity	[2]
Flash Point	113.995°C	[5]
Vapor Pressure	2 mmHg at 20°C	[4]

## Spectroscopic Data (Predicted)

While experimental spectroscopic data is not readily available in public databases, the following tables outline the predicted spectral characteristics based on the structure of **2,5-Dimethylphenylacetyl chloride** and data from analogous compounds.

Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.1 - 7.3	m	3H	Aromatic protons (Ar-H)
~ 4.1 - 4.3	s	2H	Methylene protons (-CH <sub>2</sub> -)
~ 2.35	s	3H	Methyl protons (-CH <sub>3</sub> )
~ 2.30	s	3H	Methyl protons (-CH <sub>3</sub> )

Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~ 172	Carbonyl carbon (-C=O)
~ 136 - 138	Aromatic carbons (-C-CH <sub>3</sub> )
~ 130 - 135	Aromatic carbons (-CH=)
~ 128 - 130	Aromatic carbon (-C-CH <sub>2</sub> -)
~ 50	Methylene carbon (-CH <sub>2</sub> -)
~ 21	Methyl carbon (-CH <sub>3</sub> )
~ 19	Methyl carbon (-CH <sub>3</sub> )

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
~ 3100 - 3000	Aromatic C-H stretch
~ 2950 - 2850	Aliphatic C-H stretch
~ 1800	C=O stretch (acyl chloride)
~ 1600, 1485	Aromatic C=C stretch
~ 1450	CH <sub>2</sub> bend
~ 850 - 550	C-Cl stretch

#### Predicted Mass Spectrometry Fragmentation

m/z Value	Possible Fragment Ion
182/184	[M] <sup>+</sup> , Molecular ion (with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
147	[M - Cl] <sup>+</sup>
119	[M - COCl] <sup>+</sup> , Tropylium-like ion
91	Tropylium ion from further fragmentation

## Synthesis of 2,5-Dimethylphenylacetyl Chloride

**2,5-Dimethylphenylacetyl chloride** is primarily synthesized through two main routes. The first involves the chlorination of its corresponding carboxylic acid, while the second is a multi-step synthesis starting from p-xylene.

### Synthesis from 2,5-Dimethylphenylacetic Acid

This is a direct and common method for preparing acyl chlorides.

Reaction Scheme: 2,5-Dimethylphenylacetic acid + Thionyl chloride → **2,5-Dimethylphenylacetyl chloride** + SO<sub>2</sub> + HCl

Experimental Protocol:

- To a solution of 2,5-dimethylphenylacetic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride ( $\text{SOCl}_2$ ) in slight excess.
- Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of gas ( $\text{SO}_2$  and  $\text{HCl}$ ) ceases.
- The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude **2,5-Dimethylphenylacetyl chloride**, which can be purified by vacuum distillation.

## Multi-step Synthesis from p-Xylene

A more elaborate synthesis starting from readily available p-xylene has been reported, with a total yield of 75% and a product purity of over 99.0%.<sup>[6]</sup>

Workflow Diagram:



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Figure 1: Multi-step synthesis of **2,5-Dimethylphenylacetyl chloride** from p-xylene.

Experimental Protocol (Summarized from Patent Literature<sup>[6]</sup>):

- Step 1: Chloromethylation: p-Xylene is reacted with a hydrochloric acid solution and formaldehyde in the presence of a catalyst to produce 2,5-dimethylbenzyl chloride.
- Step 2: Cyanidation: The resulting 2,5-dimethylbenzyl chloride is treated with an aqueous solution of sodium cyanide or potassium cyanide to yield 2,5-dimethylbenzyl cyanide.

- Step 3: Hydrolysis: The cyanide is then hydrolyzed using an acidic aqueous solution (e.g., sulfuric acid) to form 2,5-dimethylphenylacetic acid.
- Step 4: Acyl Chlorination: The obtained 2,5-dimethylphenylacetic acid is reacted with thionyl chloride to give the final product, **2,5-Dimethylphenylacetyl chloride**.

## Applications in Synthesis

**2,5-Dimethylphenylacetyl chloride** is a valuable intermediate in the synthesis of various organic molecules, including pesticides and potentially pharmaceuticals.<sup>[4]</sup>

## Synthesis of Spirotetramat

A prominent application of **2,5-Dimethylphenylacetyl chloride** is in the synthesis of the insecticide spirotetramat.<sup>[6]</sup>

Reaction Scheme: **2,5-Dimethylphenylacetyl chloride** + Ethyl 1-amino-4-methoxycyclohexanecarboxylate → Spirotetramat precursor

Experimental Protocol for Spirotetramat Precursor Synthesis:

- Dissolve ethyl 1-amino-4-methoxycyclohexanecarboxylate and triethylamine in anhydrous tetrahydrofuran (THF).
- Cool the mixture to 0-10°C.
- Add a solution of **2,5-Dimethylphenylacetyl chloride** in anhydrous THF dropwise to the cooled mixture.
- Stir the reaction mixture at room temperature and monitor its completion by thin-layer chromatography (TLC).
- Upon completion, concentrate the mixture and redissolve it in a mixture of 0.5N HCl and methylene chloride.
- Separate the organic phase, dry it, and concentrate to obtain the crude product, ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate, which can be further purified.

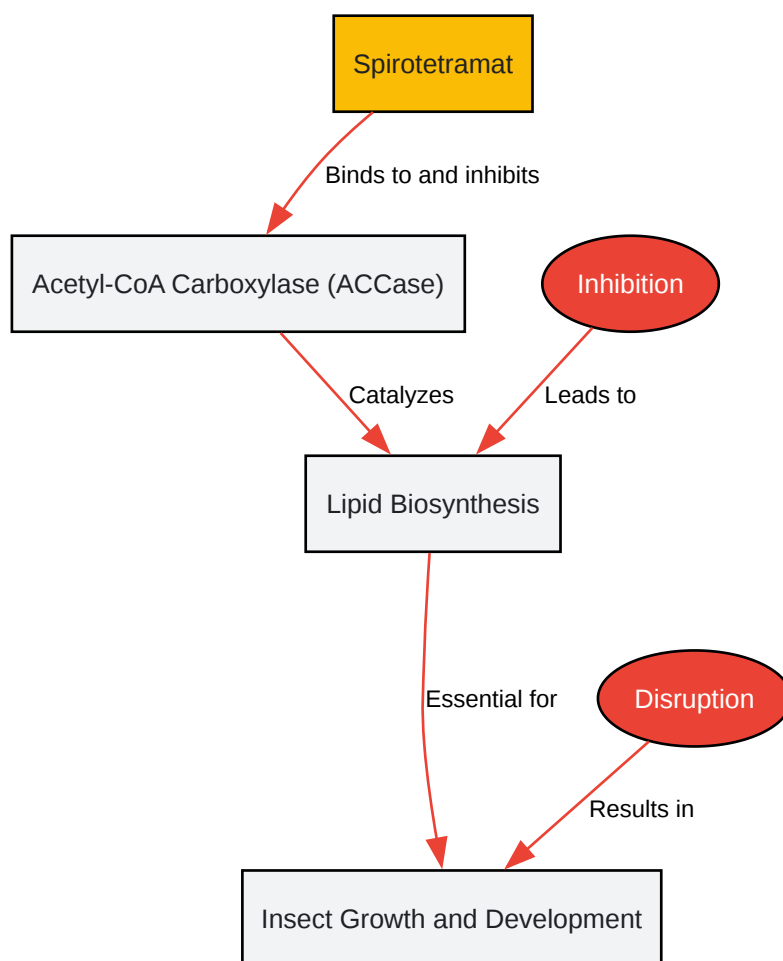
## Role in Drug Development

While it is stated that **2,5-Dimethylphenylacetyl chloride** is an intermediate for analgesics, anti-inflammatory, and anti-cancer drugs, specific examples of marketed drugs synthesized from this compound are not readily found in public literature.<sup>[4]</sup> However, as an acyl chloride, it is a versatile reagent for introducing the 2,5-dimethylphenylacetyl moiety into molecules via acylation reactions, primarily forming amides and esters. These functional groups are prevalent in a wide range of biologically active compounds.

## Biological Activity of Derivatives: The Case of Spirotetramat

The pesticide spirotetramat, synthesized from **2,5-Dimethylphenylacetyl chloride**, acts as a lipid biosynthesis inhibitor (LBI).<sup>[7]</sup> Its mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).<sup>[7][8]</sup>

Signaling Pathway Diagram:



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Figure 2: Mechanism of action of Spirotetramat, an insecticide derived from **2,5-Dimethylphenylacetyl chloride**.

This inhibition disrupts the production of essential lipids required for the growth, development, and reproduction of piercing-sucking insects like aphids and mites, ultimately leading to their demise.<sup>[7][9]</sup>

## Safety and Handling

**2,5-Dimethylphenylacetyl chloride** is a corrosive compound that can cause irritation and burns upon contact with skin and eyes.<sup>[4]</sup> It is also moisture-sensitive and will react with water. Standard laboratory safety precautions should be followed when handling this chemical:

- Work in a well-ventilated fume hood.



- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong oxidizing agents, alcohols, and bases.
- Avoid inhalation of vapors.[4]

In case of accidental exposure, seek immediate medical attention.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)